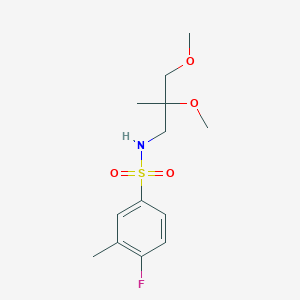

N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This often involves multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical and Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, reactivity, and stability.Scientific Research Applications

Synthesis and Structural Analysis

Studies have focused on synthesizing sulfonamide derivatives and analyzing their structures. For instance, research on sulfone diimine compounds, closely related to sulfonamides, has provided insights into their molecular configurations and potential applications in material science (Sheikh, Yoshimura, & Miyatake, 2019). Similarly, investigations into the crystal structures and Hirshfeld surfaces of closely related N-(2-fluorobenzoyl)-arylsulfonamides have shed light on their intermolecular interactions, which could influence their functionality in various applications (Suchetan et al., 2016).

Biological Activity

Sulfonamide derivatives have been evaluated for their biological activities, including antibacterial, antifungal, and antioxidant properties. For instance, novel sulfonamide derivatives have shown promise in in vitro studies for their antibacterial and antifungal activities (Subramanyam et al., 2017). Another study described the synthesis of novel pyridin-N-ethyl-N-methylbenzenesulfonamides, which displayed significant anticancer and antimicrobial activities, underscoring the therapeutic potential of sulfonamide derivatives (Debbabi et al., 2017).

Chemical Synthesis and Modification

Research has also explored the chemical synthesis and modification of sulfonamide derivatives for various applications. For example, a study on the sulfoxidation of alkenes and alkynes with NFSI as a radical initiator and selective oxidant highlighted the utility of sulfonamide derivatives in synthetic chemistry (Zhang et al., 2016). Additionally, the efficient method for sulfonylation of amines, alcohols, and phenols with N-fluorobenzenesulfonimide under mild conditions demonstrated the versatility of sulfonamides in chemical synthesis (Li et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. In the context of drugs, this refers to how the drug affects the body at the molecular level.

Safety and Hazards

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-4-fluoro-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20FNO4S/c1-10-7-11(5-6-12(10)14)20(16,17)15-8-13(2,19-4)9-18-3/h5-7,15H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCVVCJEIFDNDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(COC)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Methylthien-2-yl)methyl]piperazine](/img/structure/B2365988.png)

![3-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2365990.png)

![Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2365992.png)

![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)

![N-cyclopentyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2365999.png)

![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)

![(2-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366003.png)

![1-[4-Methyl-4-(methylsulfonylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2366004.png)

![N-(3,4-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366005.png)